

Technical Procurement & Application Guide: 3-Hydroxy-5-nitrophenylboronic Acid

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Compound of Interest

Compound Name: *3-Hydroxy-5-nitrophenylboronic acid*

CAS No.: 737001-07-9

Cat. No.: B1387629

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Executive Summary

3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9) is a specialized organoboron building block used primarily in the synthesis of complex pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.^{[1][2][3][4][5]} Unlike commodity boronic acids, this compound presents specific challenges regarding commercial availability, synthetic stability, and stoichiometric precision due to the competing equilibrium between the free acid and its trimeric boroxine anhydride.

This guide provides a technical roadmap for researchers and sourcing managers to secure high-quality material, validate its purity, and deploy it effectively in drug discovery campaigns.

Part 1: Chemical Identity & Specifications

Before engaging suppliers, verify the exact chemical identity to avoid confusion with the 3-carboxy or simple 3-nitro variants.^[1]

Parameter	Specification
Chemical Name	3-Hydroxy-5-nitrophenylboronic acid
CAS Number	737001-07-9
Molecular Formula	C ₆ H ₆ BNO ₅
Molecular Weight	182.93 g/mol
Appearance	Off-white to yellow powder (Nitro group chromophore)
Solubility	Soluble in DMSO, MeOH, Ethanol; sparingly soluble in DCM/Water
Purity Standard	Typically ≥95% (HPLC); ≥97% (Titration)
Key Impurities	Boroxine (anhydride), 3-Nitro-5-bromophenol (starting material), Palladium residues

Part 2: Commercial Landscape & Supplier Analysis[1]

This compound is classified as a Tier 2 Building Block: it is not a bulk commodity but is maintained in stock by specialized catalog houses. It is rarely available in multi-kilogram quantities without a lead time (4–8 weeks).

Primary Supplier Categories

Supplier Tier	Representative Companies	Typical Pack Size	Lead Time	Risk Profile
Global Catalog (Stock)	Fluorochem (UK), Accela ChemBio (US/CN), Combi-Blocks	1g – 25g	1–5 Days	Low: QC data usually reliable. [1]
Aggregators	BLD Pharm, Enamine, VSNCHEM	100mg – 10g	1–2 Weeks	Medium: Often re-packagers; verify COA origin.
Custom Synthesis	WuXi AppTec, Pharmablock	>100g	6–10 Weeks	Low: High cost, but guaranteed specs.

Sourcing Strategy: The "Boroxine" Factor

Commercially supplied boronic acids often contain varying amounts of their dehydrated trimer (boroxine).

- Commercial Reality: A bottle labeled "98%" may actually be a mixture of free acid and boroxine.
- Impact: This does not affect the reaction outcome (boroxines hydrolyze in situ under basic Suzuki conditions), but it distorts stoichiometry calculations.
- Recommendation: Purchase based on molar equivalents of Boron, or request a quantitative NMR (qNMR) if precise stoichiometry is critical.

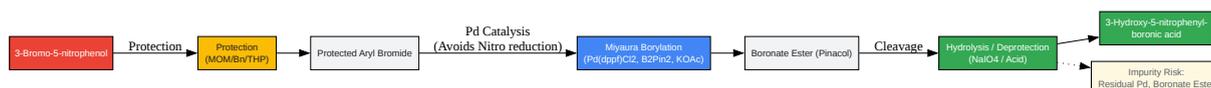
Part 3: Synthesis & Manufacturing Logic (Technical Depth)

Understanding the synthesis is crucial for troubleshooting impurities. Unlike simple phenylboronic acids, **3-Hydroxy-5-nitrophenylboronic acid** cannot be made via standard

lithiation (n-BuLi) because the nitro group is incompatible with strong nucleophiles/bases (risk of redox reactions or nucleophilic attack on the nitro group).[1]

The Validated Route: Miyaura Borylation

The commercial route almost exclusively utilizes Palladium-catalyzed borylation of an aryl halide.



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Figure 1: The synthetic logic dictates the impurity profile. The use of Pd-catalysis introduces potential heavy metal contamination, which must be scavenged if the material is for GMP use.

Part 4: Quality Control (QC) & Self-Validating Protocols

To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (COA). Implement this internal validation protocol.

Protocol 1: Identity & Purity via ¹H-NMR

Objective: Confirm structure and estimate Boroxine:Acid ratio.[1]

- Solvent: Dissolve 10 mg in DMSO-d₆ (Avoid CDCl₃ as boronic acids are insoluble and aggregate).
- Key Signals:
 - Aromatic Protons: Look for three distinct signals in the 7.5–8.5 ppm range (due to the meta-substitution pattern).

- Boronic Acid Protons: A broad singlet (2H) typically between 9.0–10.0 ppm. Note: If this signal is weak or missing, the sample has dehydrated to the boroxine.[1]
- Phenolic Proton: A broad singlet (1H), often exchangeable, around 9.5–11.0 ppm.
- Interpretation: If the aromatic region is sharp but the $B(OH)_2$ signal is absent, the material is the boroxine. This is acceptable for Suzuki coupling but requires mass correction (MW of boroxine is lower).

Protocol 2: Functional Competence (The "Suzuki Test")

Objective: Verify the reagent is active and not dead (deboronated).

- Setup: React 0.1 mmol of the boronic acid with 0.1 mmol of 4-bromoanisole (standard electrophile).
- Conditions: $Pd(dppf)Cl_2$ (5 mol%), K_2CO_3 (2 eq), Dioxane/Water (4:1), 80°C, 2 hours.
- Readout: TLC or LCMS.
- Pass Criteria: >90% conversion to the biaryl product. If conversion is <50%, the boronic acid has likely undergone protodeboronation (loss of Boron) during storage.

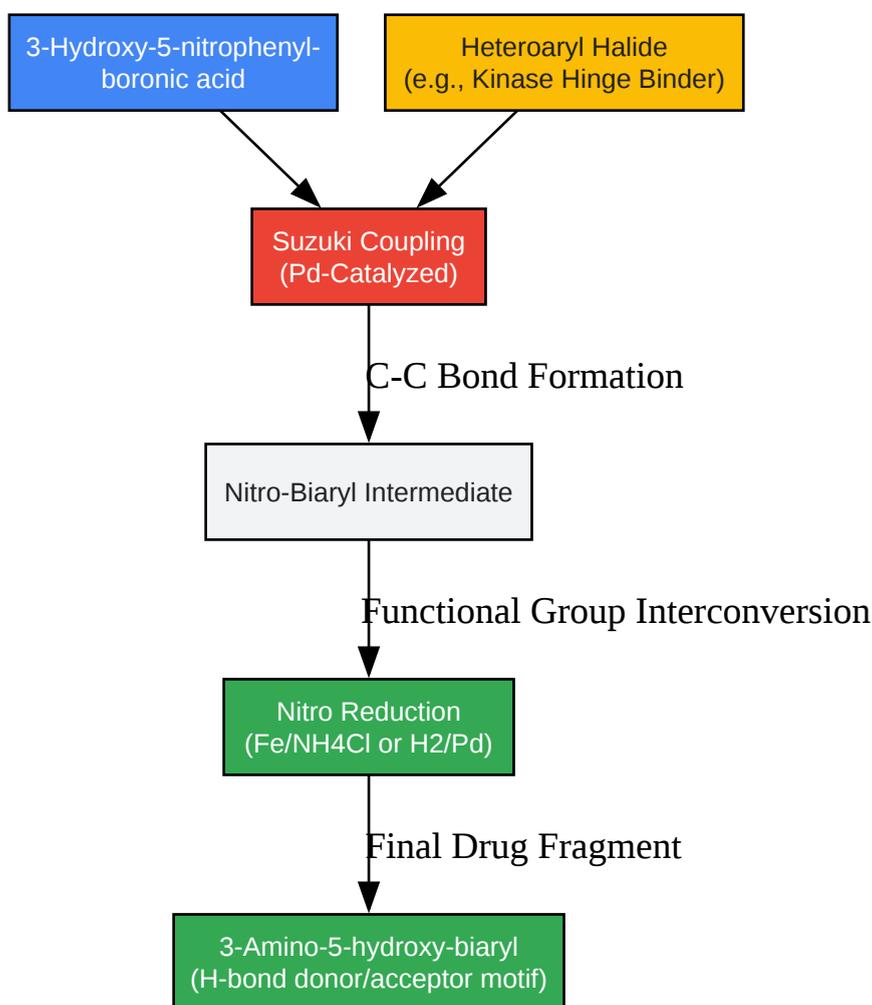
Part 5: Applications & Handling[1]

Storage Stability[1][6]

- Hygroscopic Nature: Boronic acids are hygroscopic. Store at 4°C or -20°C in a desiccator.
- Oxidative Stability: The electron-withdrawing nitro group stabilizes the C-B bond against oxidation compared to electron-rich boronic acids.[1] However, long-term exposure to air can lead to the formation of the phenol (3-nitro-5-hydroxyphenol).[1]

Application Logic: Suzuki-Miyaura Coupling

This scaffold is a "privileged structure" for fragment-based drug discovery.[1] The nitro group serves as a masked aniline.



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Figure 2: Workflow for utilizing the reagent in medicinal chemistry.[1] The nitro group is strategically reduced post-coupling to avoid catalyst poisoning by the free amine during the Suzuki step.

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